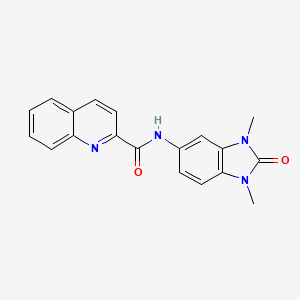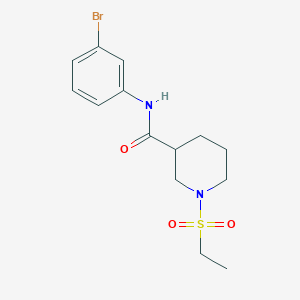![molecular formula C16H22ClNO3 B4441228 4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)
4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride
Vue d'ensemble
Description
4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride (referred to as EPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a synthetic compound that belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of EPM is not fully understood. However, it has been suggested that EPM exerts its pharmacological effects by modulating the activity of various ion channels and receptors in the central nervous system. In particular, EPM has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EPM has been shown to possess several biochemical and physiological effects. In vitro studies have reported that EPM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, EPM has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, EPM has been shown to possess analgesic effects by modulating the activity of nociceptive pathways in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
EPM has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. Furthermore, EPM has been shown to possess significant biological activities, making it a promising target for drug discovery. However, there are also some limitations associated with the use of EPM in lab experiments. For instance, the mechanism of action of EPM is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on EPM. One potential area of research is the development of EPM-based drugs for the treatment of cancer and other diseases. Another potential area of research is the elucidation of the mechanism of action of EPM, which would provide valuable insights into its pharmacological effects. Furthermore, future research could focus on the optimization of the synthesis of EPM and the development of new synthetic routes that are more efficient and cost-effective.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anticancer, anti-inflammatory, and analgesic properties. In addition, EPM has been shown to possess significant anticonvulsant and neuroprotective effects.
Propriétés
IUPAC Name |
4-[4-(3-ethoxyphenoxy)but-2-ynyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-19-15-6-5-7-16(14-15)20-11-4-3-8-17-9-12-18-13-10-17;/h5-7,14H,2,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAVAEFZVAFUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC#CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide](/img/structure/B4441147.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B4441159.png)
![3-methyl-N-(2-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441166.png)
![3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441168.png)
![1-benzyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4441183.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4441186.png)
![3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441194.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)


![1-[(dimethylamino)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4441224.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B4441235.png)

![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)